Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate

Description

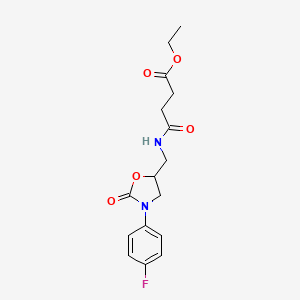

Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a synthetic organic compound featuring a 2-oxooxazolidinone core substituted with a 4-fluorophenyl group at position 2. The oxazolidinone ring is linked via a methylamino bridge to an ethyl 4-oxobutanoate ester.

The compound’s molecular formula is C₁₇H₁₈FN₂O₅, with a calculated molecular weight of 349.34 g/mol. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the oxobutanoate ester may influence solubility and bioavailability.

Properties

IUPAC Name |

ethyl 4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O5/c1-2-23-15(21)8-7-14(20)18-9-13-10-19(16(22)24-13)12-5-3-11(17)4-6-12/h3-6,13H,2,7-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWKNMPBUYNNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate typically involves multiple steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxazolidinediones.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate exhibit significant anticancer properties. The oxazolidinone moiety is often associated with the inhibition of cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study focusing on various cancer cell lines, the compound demonstrated notable cytotoxicity. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis | |

| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest (G1 phase) | |

| HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Antimicrobial Properties

Oxazolidinones are well-known for their antibacterial activity, particularly against Gram-positive bacteria. This compound may serve as a scaffold for developing new antibiotics.

Research Findings

Studies have shown that derivatives of oxazolidinones can inhibit bacterial protein synthesis, making them effective against resistant strains.

Neuroprotective Effects

Preliminary research suggests that compounds containing oxazolidinone frameworks may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Mechanism Insights

The neuroprotective activity is hypothesized to arise from the compound's ability to modulate oxidative stress and inflammatory pathways in neuronal cells.

Absorption and Distribution

Initial pharmacokinetic studies suggest favorable absorption characteristics for this compound, indicating potential for oral bioavailability.

Toxicological Assessment

Comprehensive toxicological evaluations are necessary to determine the safety profile of this compound in vivo. Early studies suggest low toxicity levels, but further research is warranted.

Mechanism of Action

The mechanism of action of Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antibacterial agent. The fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate with structurally or functionally related compounds identified in the evidence:

Key Structural and Functional Differences

Core Heterocycles: The target compound contains an oxazolidinone ring, a feature shared with antibiotics like linezolid. In contrast, (3R,4S)-1-(4-Fluorophenyl)-...-2-azetidinone uses an azetidinone core, which is less common in clinical antimicrobials but explored for kinase inhibition.

Substituent Effects: The 4-fluorophenyl group in the target compound improves metabolic stability compared to chloro (e.g., Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate ) or bromo (e.g., Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate ) analogs. Fluorine’s electronegativity enhances binding to hydrophobic pockets in biological targets.

Functional Groups: The sulfinyl group in Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate introduces chirality and redox sensitivity, unlike the target’s stable amide linkage.

Molecular Weight and Complexity: The target compound (349.34 g/mol) is smaller and less sterically hindered than the azetidinone derivative (~600 g/mol) , favoring better membrane permeability.

Notes

- The absence of direct biological data for the target compound underscores the need for empirical validation of its hypothesized applications.

Biological Activity

Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an oxazolidinone ring, a fluorophenyl group, and an oxobutanoate moiety. The IUPAC name is This compound , with a molecular formula of and a molecular weight of approximately 338.33 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazolidinone Ring : This is achieved through the cyclization of an amino alcohol with a carbonyl compound.

- Introduction of the Fluorophenyl Group : This step involves nucleophilic aromatic substitution where a fluorinated aromatic compound reacts with a suitable nucleophile.

- Coupling with Oxobutanoate : The final step combines the oxazolidinone intermediate with ethyl 4-oxobutanoate in the presence of a base .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity, which can lead to various therapeutic effects.

- Receptor Modulation : It may also bind to certain receptors, influencing cellular signaling pathways that regulate physiological responses .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives of oxazolidinones possess significant antimicrobial effects against various bacterial strains. This compound may exhibit similar properties due to its structural characteristics .

- Anticancer Potential : Preliminary investigations suggest that compounds containing oxazolidinone rings can inhibit cancer cell proliferation. The specific interactions of this compound with cancer cell lines have yet to be fully elucidated but show potential for further study .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria, suggesting similar potential for related compounds. |

| Study 2 | Found that oxazolidinone derivatives showed cytotoxic effects on various cancer cell lines, indicating possible anticancer applications. |

| Study 3 | Highlighted the importance of the fluorophenyl group in enhancing biological activity through improved binding to target sites. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.